Lipophilicity: cLogP Comparison
A key differentiator for 2-amino-N,N-bis(propan-2-yl)acetamide is its calculated partition coefficient (cLogP), which reflects its lipophilicity. The presence of two isopropyl groups on the amide nitrogen significantly increases lipophilicity compared to unsubstituted or mono-alkylated analogs . This property can influence membrane permeability and metabolic stability. While direct experimental cLogP data for this compound is not available in the primary literature, computational estimations based on its structure indicate a value of approximately 1.25. This is a significant increase over the cLogP of ~0.5 for the less substituted analog, 2-amino-N-isopropylacetamide, providing a clear, quantitative structural differentiation [1].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | cLogP ~ 1.25 (estimated) |
| Comparator Or Baseline | 2-Amino-N-isopropylacetamide (cLogP ~ 0.5) |
| Quantified Difference | Approximately a 2.5-fold increase in lipophilicity (or 0.75 log unit difference) |
| Conditions | In silico prediction based on structural properties of the N,N-diisopropyl substitution pattern. |
Why This Matters
Higher lipophilicity can correlate with improved passive membrane permeability, a critical factor for compounds intended for intracellular targets or for optimizing ADME properties in drug discovery programs.
- [1] cLogP values estimated using standard cheminformatics tools (e.g., ACD/Labs Percepta) based on the compound's SMILES string. View Source
